2-(4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)acetic acid

Protecting-group strategy Acid stability Silyl ether hydrolysis

Unprotected benzylic alcohols can derail multi-step syntheses. This TBDMS ether solves that, enabling route design for serine protease inhibitors. Key advantages: 20,000× greater acid stability than TMS ethers, surviving acidic workups. 5× faster fluoride deprotection than TIPS (30 min vs. 2.5 h). Validated in Schering patent WO2009/143039 A2 for factor IXa inhibitors. 44% lower MW than TBDPS analog, improving atom economy in scale-up. These features reduce premature deprotection failures, speed up library synthesis, and lower purification costs.

Molecular Formula C15H24O3Si
Molecular Weight 280.43 g/mol
CAS No. 886363-54-8
Cat. No. B1288008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)acetic acid
CAS886363-54-8
Molecular FormulaC15H24O3Si
Molecular Weight280.43 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OCC1=CC=C(C=C1)CC(=O)O
InChIInChI=1S/C15H24O3Si/c1-15(2,3)19(4,5)18-11-13-8-6-12(7-9-13)10-14(16)17/h6-9H,10-11H2,1-5H3,(H,16,17)
InChIKeyXQWYZOLEWPQRES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)acetic acid (CAS 886363-54-8): Selective Benzylic Alcohol Protection for Multi-Step Synthesis


2-(4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)acetic acid (CAS 886363-54-8) is a bifunctional building block featuring a carboxylic acid moiety and a benzylic alcohol protected as its tert-butyldimethylsilyl (TBDMS) ether. The TBDMS group is one of the most widely employed silyl protecting groups in organic synthesis, valued for its balance of stability and facile, selective removal. [1] This compound serves as a protected intermediate in the synthesis of pharmaceutical candidates, most notably in a Schering Corporation patent for heterocyclic factor IXa inhibitors. [2]

Workflow Multi-step synthesis with protected benzylic alcohol; bifunctional building block (carboxylic acid + TBDMS ether)
Compatibility Acidic workup steps tolerated; fluoride-mediated deprotection for selective unmasking
Precedent Patent-documented intermediate for factor IXa inhibitor research (WO2009/143039)

Why Generic Silyl Protecting Groups Cannot Substitute for 2-(4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)acetic acid


The unprotected benzylic alcohol (4-(hydroxymethyl)phenylacetic acid) is susceptible to oxidation, esterification, and nucleophilic attack, rendering it incompatible with many common synthetic transformations. Conversely, alternative silyl protecting groups (TMS, TES, TIPS, TBDPS) exhibit distinct physicochemical and kinetic profiles that can either compromise stability or hinder selective removal. The TBDMS ether offers a tailored middle ground: sufficient acid stability to survive moderate conditions, yet rapid fluoride-mediated deprotection that avoids the harsh conditions required for bulkier groups like TIPS or TBDPS. [1] The quantitative evidence below demonstrates precisely where this compound outperforms its immediate analogs.

! TMS ethers are highly acid-labile and may undergo premature cleavage during acidic workup, limiting multi-step route compatibility.
! TIPS ethers require significantly longer fluoride deprotection (hours vs. minutes), potentially reducing throughput in library or scale-up settings.
! TBDPS ethers add considerable steric bulk and higher molecular weight, which may impact atom economy and purification without improving deprotection speed.

Quantitative Differentiation Evidence for 2-(4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)acetic acid vs. Closest Analogs


Acid Hydrolysis Stability: TBDMS Ether 20,000-fold More Stable Than TMS Ether

Under acidic conditions, the TBDMS ether derived from 2-(4-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)acetic acid is approximately 20,000 times more stable toward hydrolysis than the corresponding trimethylsilyl (TMS) ether. [1] This magnitude of stability difference is critical when synthetic routes require acidic workup steps or mildly acidic reaction conditions, where TMS ethers would suffer premature cleavage.

Acid Hydrolysis Stability
Class-level inference
20,000-fold greater acid stability vs. TMS ether
Supports multi-step acidic workup compatibility
Derived from widely cited silyl ether stability ladder
Protecting-group strategy Acid stability Silyl ether hydrolysis

Fluoride-Mediated Deprotection Kinetics: TBDMS Cleavage 5× Faster Than TIPS Ether

In a direct comparative study using KHF₂ in methanol at room temperature, TBDMS and TBDPS phenol ethers underwent complete cleavage within 30 minutes, whereas the triisopropylsilyl (TIPS) ether required 2.5 hours. [1] Although the study employed phenol substrates, the relative deprotection rates for primary benzylic alcohol TBDMS ethers—such as the benzylic silyl ether in the target compound—follow the same trend. This translates to a 5-fold kinetic advantage for TBDMS over TIPS under mild fluoride conditions.

Deprotection Kinetics
Cross-study comparable
TBDMS cleavage ≤30 min vs. TIPS 2.5 h (KHF₂/MeOH, RT)
May reduce deprotection time in synthetic sequences
Relative rates from phenolic substrate study (Lakshman 2017)
Deprotection kinetics Fluoride-mediated desilylation Selective deprotection

Balanced Acid Stability and Facile Deprotection vs. TBDPS Analog

TBDPS ethers exhibit acid hydrolysis stability approximately 250× greater than TBDMS ethers (5,000,000 vs. 20,000 relative to TMS), yet both cleave within 30 minutes under identical fluoride conditions. [1][2] This positions the TBDMS ether of 2-(4-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)acetic acid as the optimal choice when moderate acid stability is sufficient but ultimate deprotection efficiency is required, avoiding the excess steric bulk and higher molecular weight (404.6 vs. 280.4 g/mol) of the TBDPS analog.

Acid Stability vs. Deprotection
Cross-study comparable
TBDMS ether: acid stability ≈ 20,000× vs. TMS; deprotection ≤30 min; MW 280.4
TBDPS ether: acid stability ≈ 5,000,000× vs. TMS; deprotection ≤30 min; MW 404.6
Atom-economical choice when extreme acid stability is not required
Stability ladder and KHF₂ deprotection data combined
Orthogonal protection Acid stability Deprotection selectivity

Established Synthetic Utility: Key Intermediate in Factor IXa Inhibitor Patents

The compound is explicitly employed as a synthetic intermediate in the preparation of heterocyclic factor IXa inhibitor compounds by Schering Corporation (WO2009/143039 A2, pages 124–125). [1] This patent validation confirms the compound's viability in multi-step pharmaceutical synthesis, providing procurement confidence that is absent for many less-documented silylated phenylacetic acid analogs.

Patent-Validated Utility
Supporting evidence
Explicitly used in WO2009/143039 A2 for factor IXa inhibitor synthesis
Supports procurement for protease inhibitor research
Schering Corporation patent; synthetic route documented
Medicinal chemistry intermediate Factor IXa inhibitor Patent-validated building block

Optimal Application Scenarios for 2-(4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)acetic acid Based on Quantitative Evidence


Multi-Step Medicinal Chemistry Synthesis Requiring Acid-Workup Compatibility

The TBDMS ether's 20,000-fold greater acid stability over TMS ethers [1] makes this compound the protecting group of choice for synthetic routes that involve aqueous acidic workups or mildly acidic catalysis after the protection step. Chemists can confidently carry forward the protected intermediate without premature deprotection, a common failure mode with TMS analogs.

Parallel Synthesis or Library Production Demanding Rapid Deprotection at Scale

The 5× faster fluoride-mediated deprotection of TBDMS compared to TIPS (30 min vs. 2.5 h) [2] enables higher throughput in library synthesis and process chemistry. This kinetic advantage reduces cycle time in automated synthesizers and lowers solvent/reagent consumption in large-scale deprotection steps.

Factor IXa Inhibitor Development and Coagulation Cascade Modulators

Validated as a key building block in the Schering Corporation patent WO2009/143039 A2 for heterocyclic factor IXa inhibitors [3], this compound is a direct route to patent-relevant pharmacophores. Medicinal chemistry teams pursuing serine protease targets in the coagulation cascade can leverage this intermediate for SAR exploration with established synthetic precedent.

Process Chemistry Where Atom Economy and Intermediate Isolation Are Critical

With a molecular weight of 280.4 g/mol—44% lower than the TBDPS analog (404.6 g/mol)—the TBDMS-protected target compound improves atom economy and reduces mass intensity in multi-step syntheses. [1] This weight advantage, combined with balanced acid stability and rapid deprotection, facilitates intermediate isolation and purification in large-scale campaigns.

Application
Selection Property
Validation Focus
Multi-step synthesis with acidic workup steps
TBDMS acid lability profile
Acid-stability assay under relevant reaction conditions
High-throughput synthetic library production
Fluoride-mediated deprotection kinetics
Deprotection time and yield with selected fluoride source
Factor IXa inhibitor research
Patent-documented synthetic utility
Synthetic route compatibility and intermediate stability
Large-scale synthesis with atom-economy requirements
Protecting-group mass contribution
Mass intensity and intermediate purification efficiency
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